

The Toxicology of Rosemary Essential Oil: A Foundational Research Guide

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Compound of Interest

Compound Name: Rosemary Oil

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Introduction

Rosemary (*Rosmarinus officinalis* L.) essential oil (REO) is a complex mixture of volatile compounds widely utilized in the food, cosmetic, and pharmaceutical industries for its aromatic, antioxidant, and antimicrobial properties.^{[1][2]} The primary chemical constituents of REO include monoterpenes and their oxygenated derivatives, with 1,8-cineole, camphor, and α -pinene often being the most abundant.^{[2][3][4][5]} The concentration of these components can vary significantly based on the plant's origin, cultivar, and the extraction method used.^{[6][7]} As the use of REO in various applications continues to grow, a thorough understanding of its toxicological profile is imperative for ensuring consumer safety and guiding future research and development. This guide provides a comprehensive overview of the foundational toxicological research on rosemary essential oil, focusing on key endpoints, quantitative data, and experimental methodologies.

Acute and Sub-acute Toxicity

Acute and sub-acute toxicity studies are fundamental for determining the potential adverse effects of a substance after single or repeated exposure over a short period.

Oral Toxicity

Studies in animal models indicate that rosemary essential oil has low acute oral toxicity. The oral LD50 (the dose lethal to 50% of the test population) in rats has been reported to be 5.5 g/kg body weight.^[6] In a more recent study in mice, the oral LD50 was found to be greater than

2000 mg/kg, with no mortality or significant behavioral changes observed at this dose over a 14-day period.[8][9]

Sub-acute studies provide further insight into the effects of repeated exposure. In a 28-day study, mice were administered 1000 mg/kg of REO daily by gavage. The results showed no significant differences in body weight, biochemical parameters, or gross abnormalities compared to the control group.[8][9] Histopathological examination of the liver and kidneys revealed no macroscopic changes, with all organs appearing normal.[8][9]

Dermal Toxicity

The acute dermal LD50 of REO in rabbits is reported to be greater than 10 ml/kg, indicating very low toxicity via skin application.[6] Another study in mice found the dermal LD50 to be greater than 2000 mg/kg.[8][9]

In Vitro Cytotoxicity

Cytotoxicity studies are crucial for assessing the potential of a substance to cause cell damage or death. The cytotoxic effects of REO have been evaluated against various normal and cancerous cell lines.

REO has demonstrated cytotoxic activity against several human cancer cell lines. For instance, it exhibited strong cytotoxicity towards SK-OV-3 (ovarian cancer), HO-8910 (ovarian cancer), and Bel-7402 (liver cancer) cells, with IC50 values of 0.025%, 0.076%, and 0.13% (v/v), respectively.[4] In another study on PANC-1 human pancreatic cancer cells, REO reduced cell viability in a dose- and time-dependent manner. After 48 hours, a concentration of 600 µM resulted in a cell viability of 81.48%.[10]

Conversely, some studies have shown limited cytotoxicity. One investigation found that REO did not demonstrate a significant cytotoxic effect in HeLa (cervical cancer) cells compared to its effect on normal human liver cells (HepG2).[10][11][12] Research on human keratinocytes (HaCaT cells) showed IC50 values ranging from 1.095 to 2.549 mg/mL depending on the specific REO cultivar, with oils rich in α-pinene being more toxic.[7] Another study reported mean IC50 values ranging from 0.08 to 0.17% (v/v) across three different cell lines, with **rosemary oil** showing slightly higher toxic potential compared to citrus and eucalyptus oils.[13]

Quantitative Data Summary

The following tables summarize the key quantitative data from toxicological studies on rosemary essential oil.

Table 1: Acute Toxicity Data

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	5.5 g/kg bw	[6]
LD50	Mouse	Oral	>2000 mg/kg bw	[8][9]
LD50	Rabbit	Dermal	>10 ml/kg	[6]

| LD50 | Mouse | Dermal | >2000 mg/kg bw |[8][9] |

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell Line	Cell Type	IC50 Value	Reference
SK-OV-3	Human Ovarian Cancer	0.025‰ (v/v)	[4]
HO-8910	Human Ovarian Cancer	0.076‰ (v/v)	[4]
Bel-7402	Human Liver Cancer	0.13‰ (v/v)	[4]
HaCaT	Human Keratinocytes	1.095–2.549 mg/mL	[7]

| HeLa, Caco-2, NIH 3T3 | Various | 0.08 ± 0.06% (v/v) (mean) |[13] |

Organ-Specific Toxicity

Hepatotoxicity and Hepatoprotection

While high doses of REO may pose risks to liver function, a significant body of research points to its hepatoprotective effects against chemical-induced liver damage.[14] The bioactive

compounds in REO, such as 1,8-cineole, α -pinene, and carnosic acid, are credited with these protective effects through their antioxidant and anti-inflammatory actions.[\[15\]](#)

REO has been shown to protect the liver from damage induced by toxins like hexavalent chromium, carbon tetrachloride, and acetaminophen.[\[3\]](#)[\[16\]](#)[\[17\]](#) The protective mechanism involves scavenging free radicals, reducing oxidative stress (lipid peroxidation), and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[\[15\]](#)[\[16\]](#)[\[17\]](#) One proposed signaling pathway for this hepatoprotection involves the inhibition of the TLR4/MyD88/NF- κ B signaling cascade, which reduces inflammation.[\[15\]](#)

Dermal Irritation and Sensitization

The potential for REO to cause skin irritation appears to be low. In a study on rabbits, a 10% ointment formulation of REO did not induce acute skin irritation, with no evidence of erythema or edema.[\[8\]](#)[\[9\]](#) Similarly, REO at a 10% concentration in petrolatum was not an irritant in a 48-hour closed patch test on 25 human subjects, nor was it a sensitizer.[\[6\]](#) However, moderate irritation was observed in a rabbit study using occlusive application on abraded skin.[\[6\]](#)[\[18\]](#) Allergic reactions, though not common, have been reported in some individuals, particularly those with pre-existing conditions like contact dermatitis or eczema.[\[6\]](#)[\[19\]](#)

Neurotoxicity

Limited data is available on the direct neurotoxicity of rosemary essential oil. Some of its components, such as camphor, could potentially trigger seizures in susceptible individuals if taken in high doses.[\[19\]](#) Conversely, some research points to neuroprotective effects. One study on adult Wistar rats found that concurrent administration of REO helped ameliorate the neurotoxic effects, such as locomotive impairment and histological damage to the cerebellum, induced by cadmium chloride.[\[20\]](#)

Genotoxicity and Mutagenicity

The genotoxicity of REO presents a mixed profile. An in vivo study in mice and rats using oral gavage administration of REO at doses of 300, 1000, and 2000 mg/kg found that the oil induced significant DNA damage at all doses, as measured by the comet assay.[\[21\]](#) The two higher doses also caused a significant increase in micronucleated cells and chromosome

aberrations, leading the authors to conclude that orally administered REO can provoke genotoxic and mutagenic effects.[21]

In contrast, other studies have found no evidence of genotoxicity. An Ames test, which assesses mutagenicity in bacteria, showed that REO was not genotoxic against Salmonella strains TA98 and TA100 at dilutions up to 5%.[1][5][22] Rosemary extract has also been found to be non-genotoxic in several in vitro and in vivo assays.[23] These conflicting results highlight the need for further research to clarify the genotoxic potential of REO and its components under different exposure conditions.

Experimental Protocols and Workflows

Detailed methodologies are essential for the replication and validation of toxicological findings. Below are summaries of typical experimental protocols cited in the research.

In Vivo Acute Oral Toxicity (Based on OECD Guideline 423)

- **Animal Model:** Swiss mice or Wistar rats, typically young adults.[8][21]
- **Acclimatization:** Animals are acclimatized to laboratory conditions for at least 5 days before the experiment.
- **Grouping:** Animals are randomly assigned to a control group (vehicle only) and a treatment group.
- **Dosing:** A limit dose of 2000 mg/kg body weight of REO is administered to a single group of animals by oral gavage.[8][9] The oil is often diluted in a vehicle like corn oil or olive oil.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes immediately after dosing and periodically for 14 days.[8][9]
- **Necropsy:** At the end of the observation period, all animals are euthanized and subjected to a gross necropsy. Organs like the liver and kidneys are examined for macroscopic abnormalities.[8]

- Histopathology: Key organs are preserved, processed, and examined microscopically for pathological changes.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

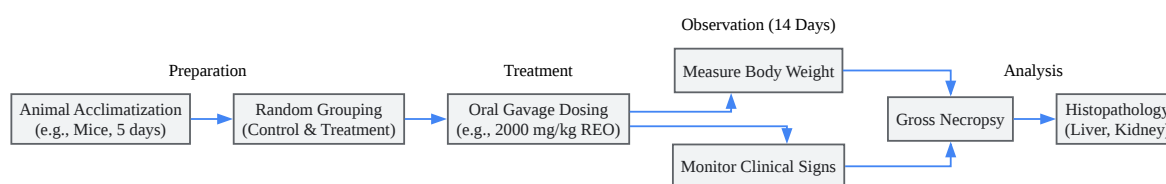
- Cell Culture: Human cell lines (e.g., PANC-1, HeLa, HaCaT) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[\[10\]](#)[\[11\]](#)
- Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere for 24 hours.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of REO (e.g., 100-600 µM).[\[10\]](#) A control group receives medium with the vehicle (e.g., DMSO) only.
- Incubation: The plates are incubated for a defined period, typically 24 or 48 hours.[\[10\]](#)
- MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 3-4 hours to allow viable cells to metabolize the MTT into formazan crystals.[\[10\]](#)
- Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
- Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: Cell viability is expressed as a percentage relative to the control group. The IC₅₀ value is calculated from the dose-response curve.

Genotoxicity (Comet Assay)

- Animal Treatment: Mice are treated with REO by oral gavage at various doses (e.g., 300, 1000, 2000 mg/kg).[\[21\]](#)

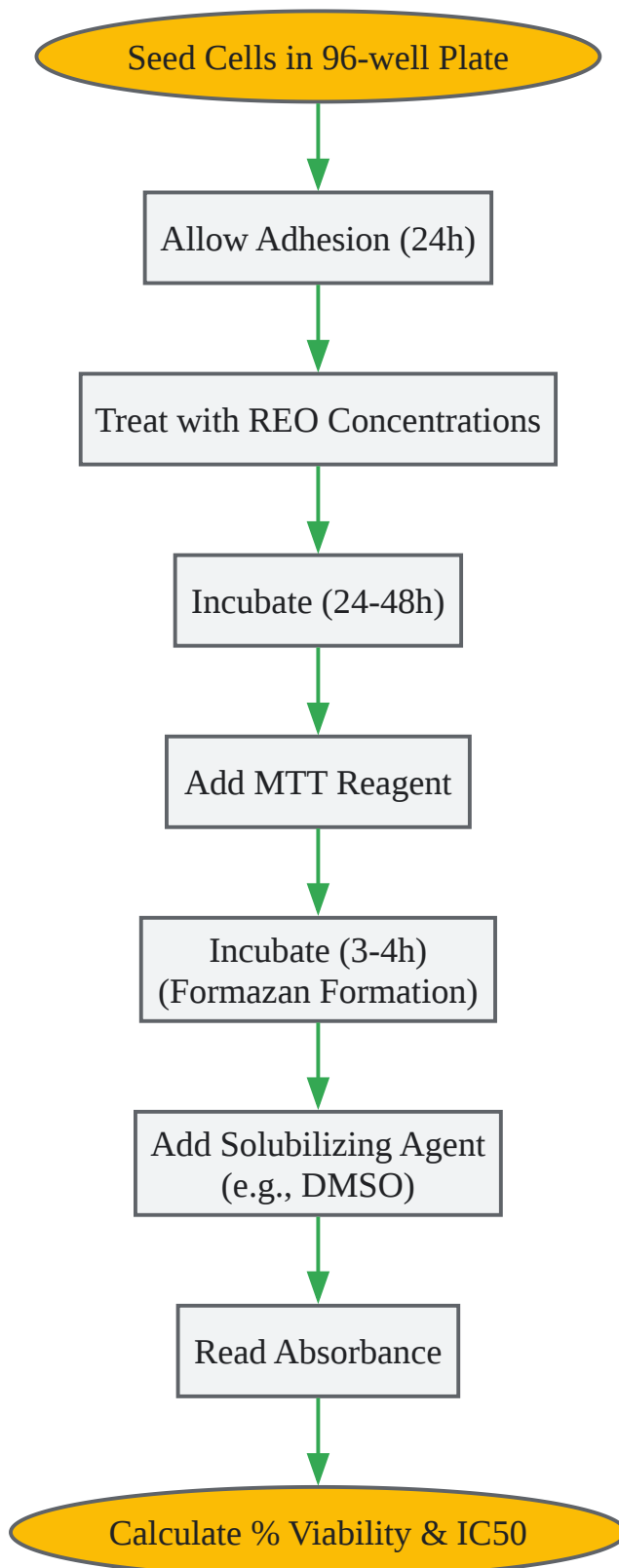
- **Cell Isolation:** After 24 hours, animals are euthanized, and target tissues (e.g., liver, peripheral blood) are collected.[21] Single-cell suspensions are prepared.
- **Slide Preparation:** The isolated cells are embedded in a low-melting-point agarose gel on a microscope slide.
- **Lysis:** The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
- **DNA Unwinding:** The slides are placed in an alkaline electrophoresis buffer to allow the DNA to unwind.
- **Electrophoresis:** An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate faster and further than intact DNA, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA).
- **Neutralization and Staining:** The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide).
- **Scoring:** The slides are examined under a fluorescence microscope, and the comets are scored using image analysis software to quantify the extent of DNA damage (e.g., by measuring tail length or tail DNA percentage).

Visualized Workflows and Pathways



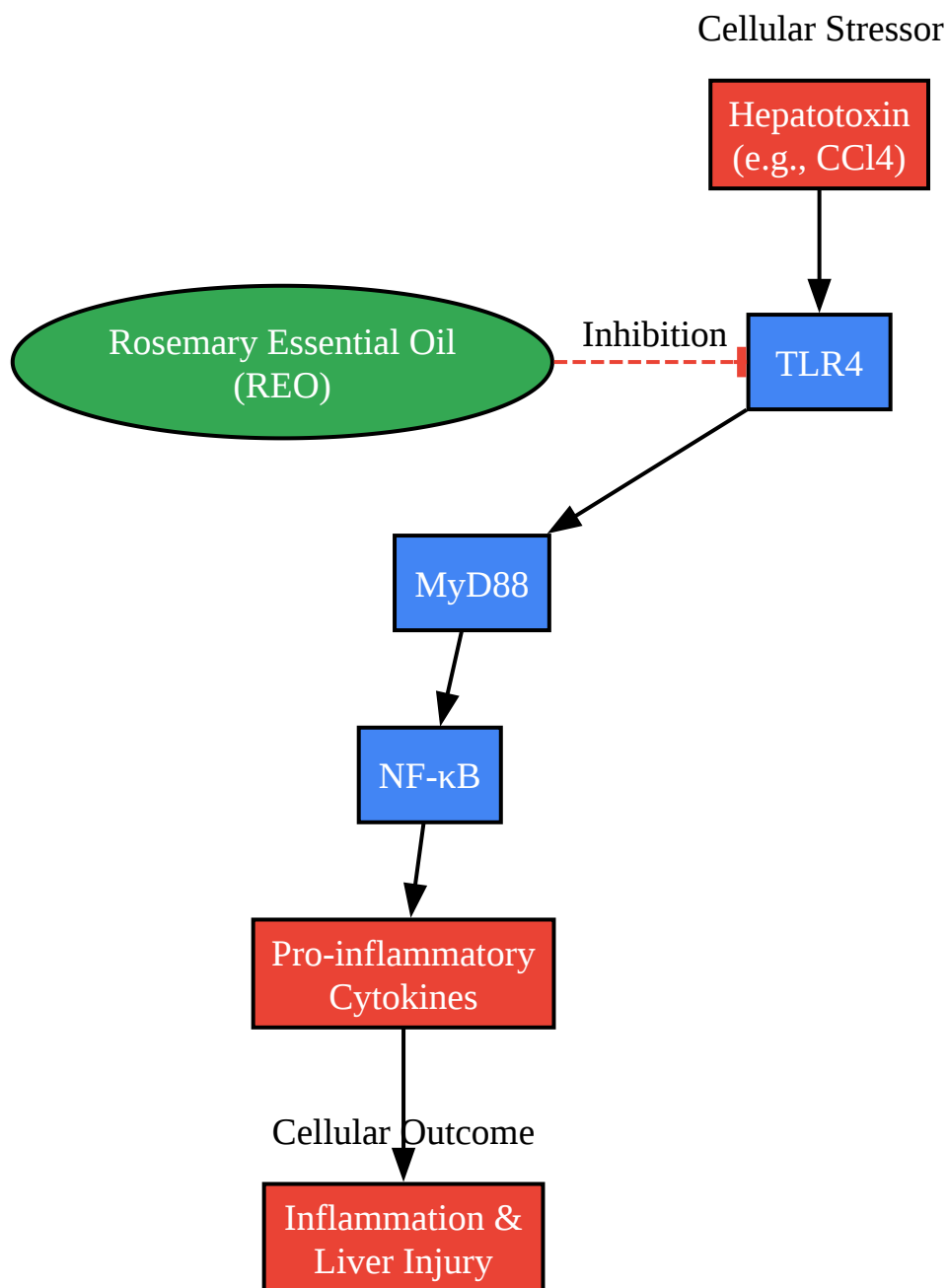
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Caption: A typical workflow for an in vivo acute oral toxicity study.



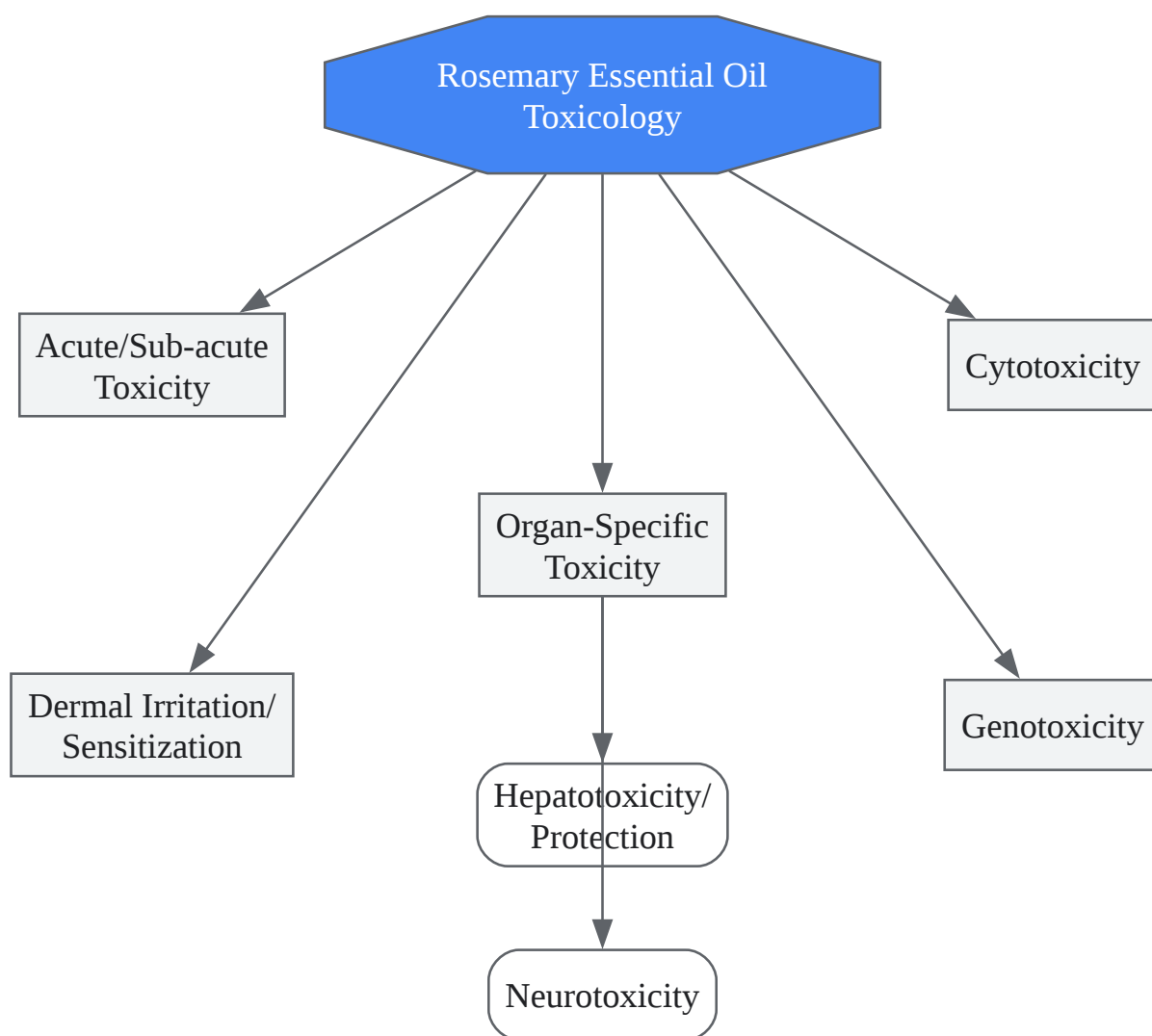
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Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.



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Caption: Proposed hepatoprotective mechanism of REO via inhibition of the NF-κB pathway.



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Caption: Key toxicological endpoints evaluated for rosemary essential oil.

Conclusion

The foundational research on rosemary essential oil indicates a generally low level of toxicity for acute oral and dermal exposures.[6][8][9] Its cytotoxic effects appear to be more pronounced against cancerous cells than normal cells, suggesting a potential therapeutic window.[4][10] In organ-specific toxicity, REO demonstrates a notable dual role in the liver, where it can be protective against chemical insults, primarily through antioxidant and anti-inflammatory mechanisms.[15][16] The data on dermal irritation suggests it is largely safe for topical use, though sensitization can occur.[6][8] The most significant area of concern stems

from conflicting genotoxicity data, with some in vivo evidence suggesting mutagenic potential at high oral doses, while in vitro tests have shown no effect.[5][21] This discrepancy underscores the need for further investigation to establish a definitive No-Observed-Adverse-Effect Level (NOAEL) for genotoxicity and to understand the relevance of these findings to human exposure levels. Future research should focus on chronic toxicity, reproductive and developmental toxicity, and the toxicological profiles of individual REO constituents to build a more complete safety assessment.

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